molecular formula C13H19NO B2909654 (4-(Cyclohexyloxy)phenyl)methanamine CAS No. 100617-42-3

(4-(Cyclohexyloxy)phenyl)methanamine

Cat. No.: B2909654
CAS No.: 100617-42-3
M. Wt: 205.301
InChI Key: TZGIKTKRPOBYLW-UHFFFAOYSA-N
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Description

(4-(Cyclohexyloxy)phenyl)methanamine: is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclohexyloxy)phenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst to form 4-(cyclohexyloxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclohexyloxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-(Cyclohexyloxy)phenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Cyclohexyloxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Cyclohexyloxy)phenyl)ethanamine
  • (4-(Cyclohexyloxy)phenyl)propanamine
  • (4-(Cyclohexyloxy)phenyl)butanamine

Uniqueness

(4-(Cyclohexyloxy)phenyl)methanamine is unique due to its specific structural features, such as the presence of a methanamine group directly attached to the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs with longer alkyl chains .

Properties

IUPAC Name

(4-cyclohexyloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGIKTKRPOBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100617-42-3
Record name [4-(cyclohexyloxy)phenyl]methanamine
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